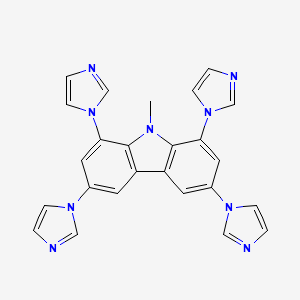
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Overview
Description
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a complex organic compound that features a carbazole core substituted with four imidazole groups at positions 1, 3, 6, and 8, and a methyl group at position 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of Imidazole Groups: The imidazole groups are introduced via nucleophilic substitution reactions. This involves the reaction of the carbazole core with imidazole in the presence of a suitable base such as potassium carbonate.
Methylation: The final step involves the methylation of the carbazole core at position 9, which can be achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole groups.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole groups would yield imidazole N-oxides, while nucleophilic substitution could introduce various functional groups onto the imidazole rings.
Scientific Research Applications
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties.
Biological Studies: It can be used as a probe in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole groups can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetra(1H-imidazol-1-yl)pyrene: Similar structure but with a pyrene core instead of carbazole.
1,3,6,8-Tetra(1H-imidazol-1-yl)benzene: Features a benzene core with four imidazole groups.
Uniqueness
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is unique due to the presence of both the carbazole core and the methyl group at position 9, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
1,3,6,8-tetra(imidazol-1-yl)-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N9/c1-30-24-20(10-18(31-6-2-26-14-31)12-22(24)33-8-4-28-16-33)21-11-19(32-7-3-27-15-32)13-23(25(21)30)34-9-5-29-17-34/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGXHNIDYKMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2N3C=CN=C3)N4C=CN=C4)C5=C1C(=CC(=C5)N6C=CN=C6)N7C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


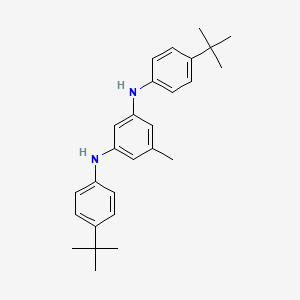
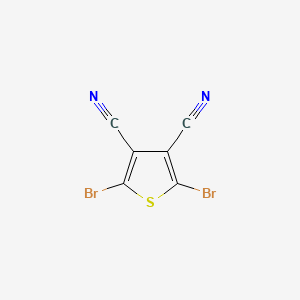
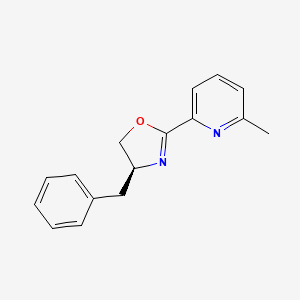
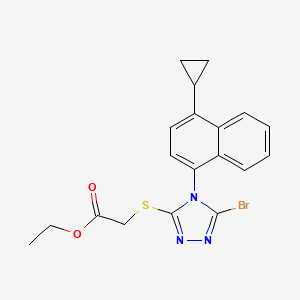
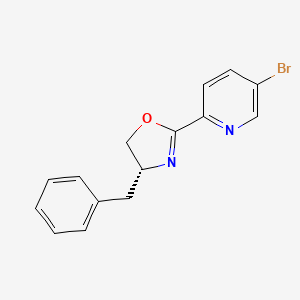

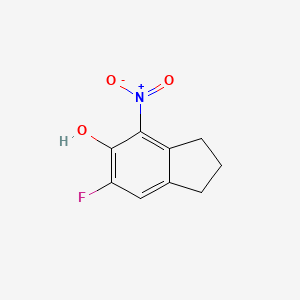
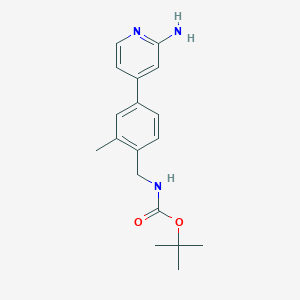
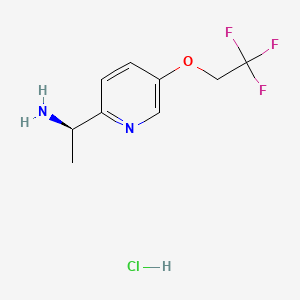
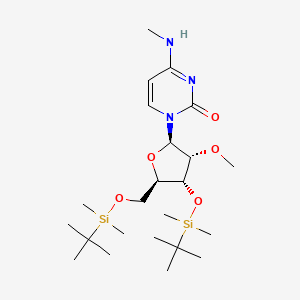
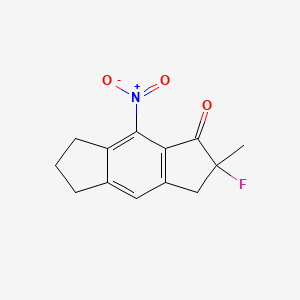
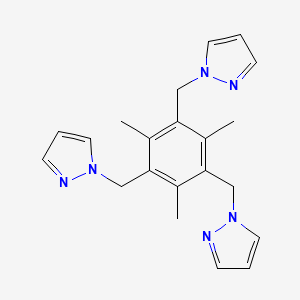
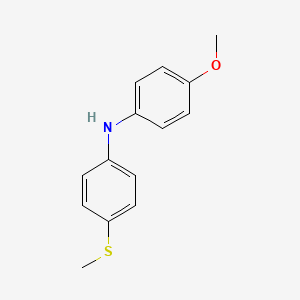
![4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8196424.png)
